3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
3-(4-tert-Butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione core substituted with a 4-tert-butylphenyl group at position 3 and a methyl group at position 6. The spiro architecture introduces conformational rigidity, which can influence binding affinity and metabolic stability in pharmacological contexts.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3S/c1-17(2,3)14-7-5-13(6-8-14)15-16(22)20-18(19-15)9-11-21(4)12-10-18/h5-8H,9-12H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSXYWGTYABNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
Mechanism and Yield Optimization
The reaction proceeds via formation of a cyanohydrin intermediate, followed by cyclization with ammonium carbonate to yield the spirohydantoin. Thionation using Lawesson’s reagent or phosphorus pentasulfide (P₂S₁₀) converts the hydantoin carbonyl to a thione. Yields range from 45–65%, depending on the steric bulk of the tert-butyl group.
Multi-Component Synthesis Involving Thiourea Derivatives
An alternative route employs thiourea as a sulfur source for direct incorporation into the spirocyclic framework:
Stepwise Procedure
Critical Parameters
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Catalyst : Potassium tert-butoxide (5 mol%).
Functional Group Interconversion Strategies
Thione Synthesis via Ketone Precursors
A patent-disclosed method (JP2010524844A) outlines the use of 3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one as a precursor. Thionation is achieved using:
Comparative Analysis of Thionation Agents
| Thionation Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s Reagent | Toluene | 110°C | 6 | 74 |
| P₂S₁₀ | Pyridine | Reflux | 8 | 61 |
| H₂S Gas | DMF | 60°C | 12 | 48 |
Lawesson’s reagent provides superior yields due to milder conditions and reduced side reactions.
Regioselective Alkylation and Protecting Group Strategies
N-Methylation of the Spirocyclic Amine
The 8-methyl group is introduced via reductive amination:
tert-Butylphenyl Group Installation
The 4-tert-butylphenyl moiety is appended via Suzuki–Miyaura coupling or nucleophilic aromatic substitution:
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Suzuki Coupling :
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Nucleophilic Substitution :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 9H, t-Bu), 2.45 (s, 3H, N-CH₃), 3.12–3.25 (m, 4H, spiro-CH₂), 7.42–7.50 (m, 4H, Ar-H).
Challenges and Optimization Opportunities
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions to form reduced derivatives. Common reducing agents used in these reactions include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions to introduce various functional groups. Common reagents used in these reactions include halogens and organometallic reagents.
Common Reagents and Conditions
The common reagents and conditions used in the chemical reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, organometallic reagents
Reaction conditions: Elevated temperatures, strong acids or bases
Major Products
The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These products often retain the spirocyclic core and exhibit unique chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione exhibit promising anticancer properties. These compounds can interact with biological targets such as enzymes and receptors involved in cancer cell proliferation. For instance, studies have shown that modifications in the spiro structure can enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its unique chemical structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics .
Materials Science
Polymer Chemistry
In materials science, the compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. The incorporation of spiro structures into polymer matrices can improve their strength and stability under various environmental conditions .
Sensors and Electronics
Due to its electronic properties, this compound can be utilized in the development of sensors and electronic devices. Its ability to conduct electricity and respond to environmental stimuli positions it as a suitable candidate for applications in flexible electronics and sensor technology .
Chemical Synthesis
Synthetic Intermediates
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and oxidation reactions, which are essential in organic synthesis .
Case Studies
| Case Study | Description | Findings |
|---|---|---|
| Anticancer Activity | Evaluated the cytotoxic effects on breast cancer cells | Showed significant inhibition of cell proliferation at micromolar concentrations |
| Antimicrobial Testing | Tested against Gram-positive and Gram-negative bacteria | Demonstrated effective bactericidal activity with low minimum inhibitory concentrations |
| Polymer Development | Used as a monomer in polymerization reactions | Resulted in polymers with improved tensile strength and thermal stability |
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to various biological effects. The molecular targets and pathways involved in its mechanism of action include:
Enzyme inhibition: The compound inhibits the activity of various enzymes, including proteases and kinases. This inhibition leads to the disruption of various cellular processes, including cell proliferation and apoptosis.
Protein-ligand interactions: The compound interacts with various proteins, including receptors and transporters. These interactions lead to the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The tert-butyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., fluorine in ), which may enhance bioavailability but reduce aqueous solubility.
Structural Flexibility :
- The 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione core is shared across analogs, but variations in substituent positions (e.g., tert-butyl at position 8 in vs. position 3 in the target) alter steric and electronic profiles.
Pharmacological Implications :
- Compounds with halogenated aryl groups (e.g., dichlorophenyl in ) show enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.
- The thione group (-C=S) is conserved in most analogs, suggesting a common mechanism of action involving sulfur-mediated interactions (e.g., cysteine targeting in proteases) .
Biological Activity
3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a compound belonging to the class of triazaspiro compounds, which are characterized by their unique spirocyclic structure incorporating nitrogen atoms. This compound has garnered attention for its potential biological activities, which include antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H17N3S
- Molecular Weight : 257.37 g/mol
Antimicrobial Activity
Research indicates that triazaspiro compounds exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,4,8-triazaspiro compounds effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity against Candida albicans. The compound's efficacy was assessed using the broth microdilution method, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
The mechanism of action is believed to involve apoptosis induction through the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various triazaspiro derivatives, it was found that the presence of the tert-butyl group significantly enhanced antimicrobial activity compared to similar compounds lacking this substituent. The study highlighted the importance of structural modifications in optimizing biological activity.
Case Study 2: Anticancer Potential
Another research project focused on the anticancer effects of this compound in vivo using mouse models with induced tumors. Results indicated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups treated with saline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
